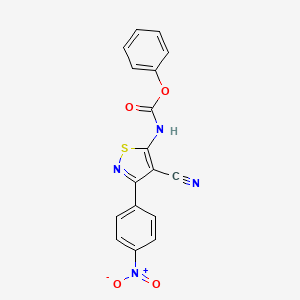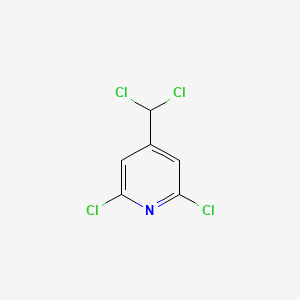
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is an organic compound known for its unique mechanoluminescent properties. This compound is characterized by its ability to emit light when subjected to mechanical stress, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a mechanoluminescent material in the study of stress-induced luminescence.
Medicine: Investigated for use in drug delivery systems where mechanical stress can trigger drug release.
Industry: Utilized in the development of sensors and devices that detect mechanical stress.
Wirkmechanismus
The mechanoluminescent properties of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone are attributed to the interactions between the diphenylamino and phenyl groups. When mechanical stress is applied, these interactions lead to the emission of light. The compound’s luminescence is primarily due to the locally excited state and twisted intramolecular charge transfer state .
Vergleich Mit ähnlichen Verbindungen
(4-(Diphenylphosphanyl)phenyl)(phenyl)methanone: Similar mechanoluminescent properties but different emission colors.
Benzophenone-triphenylamine hybrids: Used in photopolymerization with distinct light absorption properties
Uniqueness: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is unique due to its tunable mechanoluminescent emission colors, which can be adjusted by manipulating weak intermolecular interactions in the crystalline state .
Eigenschaften
Molekularformel |
C25H19NO |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
phenyl-[4-(N-phenylanilino)phenyl]methanone |
InChI |
InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI-Schlüssel |
QNRCTABAMPXVIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

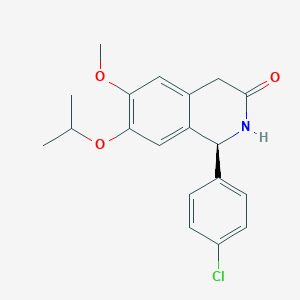
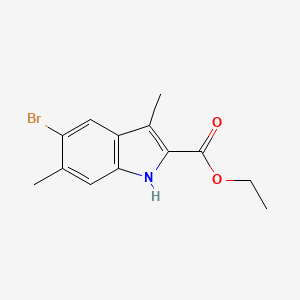
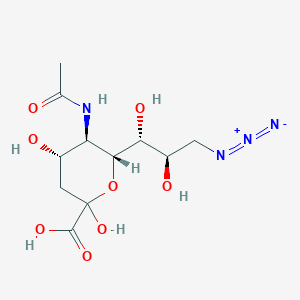
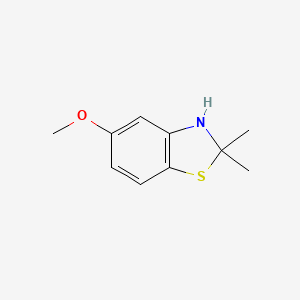
![5-Bromo-2-(2-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8389994.png)
![6-Chloro-N-[(R)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8390009.png)
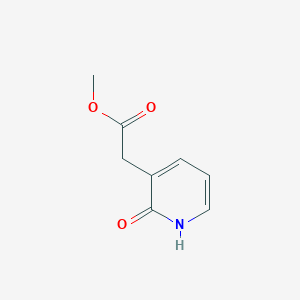
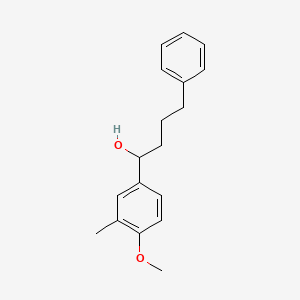

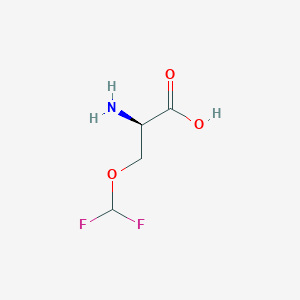
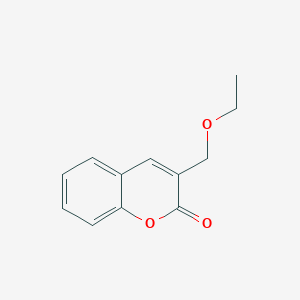
![[2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8390048.png)
